molecular formula C17H16ClFO B1343518 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898780-94-4

3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone

Cat. No.: B1343518
CAS No.: 898780-94-4
M. Wt: 290.8 g/mol
InChI Key: DZRRNIHKJORHGF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone is a halogenated aromatic ketone with the molecular formula $$ \text{C}{17}\text{H}{16}\text{ClFO} $$ and a molecular weight of 290.76 g/mol. Its systematic IUPAC name, 1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one , reflects the positions of substituents on the propiophenone backbone. Key identifiers include:

Property Value Source
CAS Registry Number 898780-94-4
SMILES Notation O=C(C1=CC(F)=CC(Cl)=C1)CCC2=CC(C)=CC(C)=C2
InChI Key DZRRNIHKJORHGF-UHFFFAOYSA-N

The compound features a propiophenone core ($$ \text{Ph-C(O)-CH}2\text{-CH}3 $$) with two aromatic substituents: a 3,5-dimethylphenyl group and a 3-chloro-5-fluorophenyl group. This substitution pattern creates a sterically hindered structure with distinct electronic properties due to the electron-withdrawing effects of chlorine and fluorine.

Historical Development of Substituted Propiophenones

Substituted propiophenones have played pivotal roles in pharmaceutical and materials chemistry since the mid-20th century. The discovery of haloperidol in 1958 marked a milestone, as its synthesis from butyrophenone derivatives demonstrated the therapeutic potential of halogenated aryl ketones. Industrial production methods evolved from classical Friedel-Crafts acylation to vapor-phase decarboxylation, as seen in the catalytic cross-decarboxylation of benzoic and propionic acids.

Modern advances include continuous-flow synthesis techniques, such as the Grignard reaction-based production of 3-methoxypropiophenone (a tapentadol intermediate), which achieves 84% yield compared to 50% in batch processes. These methodologies provide frameworks for synthesizing complex derivatives like this compound, where precise control over substituent positions is critical.

Positional Isomerism in Fluorinated Chlorophenyl Compounds

Positional isomerism profoundly influences the physicochemical and biological properties of halogenated propiophenones. For this compound, alternative isomers could arise from varying the positions of chlorine and fluorine on the phenyl ring (e.g., 2'-chloro-4'-fluoro or 4'-chloro-2'-fluoro). Chromatographic studies using Agilent Poroshell 120 PFP columns demonstrate that such isomers exhibit distinct retention times due to differences in electronic interactions with the pentafluorophenyl stationary phase.

Key factors governing isomer differentiation include:

  • Halogen-π interactions : Fluorine and chlorine engage in dipole-induced dipole interactions with aromatic systems, altering retention behavior.
  • Steric effects : The 3,5-dimethylphenyl group creates steric hindrance, which amplifies sensitivity to substituent positioning.
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl, -F) modulate the electron density of the aromatic ring, affecting solubility and reactivity.

For example, replacing the 3'-chloro-5'-fluoro configuration with 2'-chloro-4'-fluoro (as in CAS 898780-92-2) reduces molecular symmetry, potentially altering crystallization kinetics and melting points. Such structural nuances underscore the importance of regioselective synthesis and analytical validation in industrial applications.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRRNIHKJORHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644912
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
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Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-94-4
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

The most common synthetic approach to propiophenone derivatives, including halogenated and methyl-substituted variants, is the Friedel-Crafts acylation . This involves the reaction of an appropriately substituted aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Starting Materials:

    • 3,5-dimethylbenzene (mesitylene derivative)
    • 3-chloro-5-fluoropropionyl chloride (acylating agent)
  • Catalyst: Aluminum chloride (AlCl3)

  • Solvent: Often 1,2-dichloroethane or chloroform, chosen for solubility and stability under reaction conditions.

  • Reaction Conditions:

    • Temperature controlled between 15°C and 70°C to manage exothermicity and selectivity
    • Stirring under inert atmosphere to prevent side reactions
    • Reaction time typically 6–10 hours monitored by chromatographic methods
  • Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring at the desired position, yielding the propiophenone core with chloro and fluoro substituents intact.

  • Purification:

    • Low-temperature hydrolysis to quench the reaction
    • Washing with water and dilute acid/base solutions to remove catalyst and byproducts
    • Vacuum distillation and recrystallization to achieve purity of 99.7–99.9%
    • Yields reported between 88% and 90%

This method is scalable and suitable for industrial production due to its high selectivity and manageable waste profile.

Halogenation and Substitution Strategies

In some cases, the chloro substituent on the aromatic ring is introduced via selective chlorination of the propiophenone intermediate.

  • Chlorination:

    • Using chlorine gas (Cl2) in the presence of aluminum chloride catalyst
    • Solvent: 1,2-dichloroethane to minimize corrosion and facilitate reaction
    • Temperature: 15–70°C with careful monitoring to avoid over-chlorination
    • Post-reaction hydrolysis and washing steps to isolate the chlorinated product
  • Alternative Route:

    • Diazotization of m-aminophenyl ketone followed by Sandmeyer reaction with cuprous chloride to introduce chlorine, though this method is less favored due to lower yields (~60.5%), carcinogenic reagents, and environmental concerns.

Fluorination Considerations

The 5'-fluoro substituent is typically introduced via the use of fluorinated starting materials or fluorinated acyl chlorides. Direct fluorination post-synthesis is less common due to the difficulty in selective fluorination without side reactions.

Data Table: Summary of Preparation Parameters

Parameter Description/Value Notes
Starting Aromatic Compound 3,5-dimethylbenzene Provides methyl substitution
Acylating Agent 3-chloro-5-fluoropropionyl chloride Source of propiophenone moiety
Catalyst Aluminum chloride (AlCl3) Lewis acid catalyst for Friedel-Crafts
Solvent 1,2-dichloroethane or chloroform Solubility and reaction medium
Temperature Range 15°C to 70°C Controls reaction rate and selectivity
Reaction Time 6 to 10 hours Monitored by chromatographic methods
Purification Methods Hydrolysis, washing, vacuum distillation, recrystallization Achieves 99.7–99.9% purity
Yield 88% to 90% High yield for industrial relevance

Research Findings and Industrial Relevance

  • The Friedel-Crafts acylation method with aluminum chloride catalyst and 1,2-dichloroethane solvent is well-established for synthesizing halogenated propiophenones with high selectivity and yield.

  • Continuous flow reactors have been suggested to improve reaction control and scalability, enhancing safety when handling chlorine gas and Lewis acids.

  • The diazotization and Sandmeyer reaction route, while historically used, is less favored due to lower yields, hazardous reagents, and environmental impact.

  • Purification by recrystallization and vacuum distillation is critical to remove residual catalyst and side products, ensuring the compound meets research-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The meta-substitution of the dimethylphenyl group distinguishes this compound from analogs with ortho- or para-substituents . For example:

  • Meta-substituted derivatives generally exhibit enhanced electron-withdrawing effects compared to ortho/para isomers, impacting reactivity in electrophilic substitutions .
  • N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This analog demonstrates high photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), attributed to the electron-withdrawing and lipophilic nature of the 3,5-dimethylphenyl group. Similar activity may be expected for the target compound due to shared substituent effects .

Halogenation and Reactivity

The 3'-chloro and 5'-fluoro substituents introduce electron-withdrawing effects, which contrast with non-halogenated analogs:

  • 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (): The thiomethyl group increases lipophilicity but may reduce metabolic stability compared to the dimethylphenyl group. Halogenation at 3' and 5' positions enhances electrophilic deactivation, making the compound less reactive in further substitutions .
  • 3,5-Dichlorophenyl-trichloro-acetamide (): Chlorine substituents in meta positions significantly alter crystal parameters, suggesting similar halogen effects in the target compound’s solid-state behavior .

Solid-State Packing and Physical Properties

The 3,5-dimethylphenyl group promotes symmetrical crystal packing, as seen in:

  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Crystallizes with two molecules per asymmetric unit, indicating robust intermolecular interactions via methyl group van der Waals forces and halogen bonding .
  • 4'-(3,5-dimethylphenyl)-terpyridine (): Exhibits layer-like packing driven by π-stacking and N···H–C hydrogen bonds, a pattern likely shared by the target compound due to its planar aromatic systems .
Table 2: Crystallographic Comparisons
Compound Substituents Crystal System Key Interactions
4'-(3,5-dimethylphenyl)-terpyridine 3,5-dimethylphenyl Monoclinic π-stacking, N···H–C bonds
N-(3,5-dimethylphenyl)-trichloro-acetamide 3,5-dimethylphenyl Triclinic Halogen bonding, van der Waals
Target Compound 3,5-dimethylphenyl, 3'-Cl, 5'-F Predicted: Monoclinic π-stacking, halogen interactions

Biological Activity

3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone (CAS No. 898780-94-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16ClFO
  • Molecular Weight : 290.76 g/mol
  • IUPAC Name : 1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)-1-propanone
  • Physical Properties : The compound is characterized by its melting and boiling points, which are essential for understanding its stability and behavior in biological systems.

Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly in the context of metabolic diseases. The presence of electron-withdrawing groups like fluorine and chlorine significantly influences its interaction with enzyme active sites.

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of α-glucosidase and urease, which are critical targets in the management of diabetes and other metabolic disorders.
    • IC50 Values : The compound demonstrated IC50 values comparable to standard inhibitors like acarbose, indicating significant potency in enzyme inhibition.
  • Structure-Activity Relationship (SAR) :
    • The substitution pattern on the aromatic rings plays a crucial role in determining the biological activity. For instance, the presence of trifluoromethyl groups enhances binding affinity due to increased hydrogen bonding capabilities with enzyme active sites .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Enzyme Inhibition :
    A recent research article detailed the synthesis and bio-evaluation of various analogues, including this compound. The study reported that this compound exhibited potent dual inhibitory activity against α-glucosidase (IC50 = 5.30 µM) and urease (IC50 = 31.40 µM), outperforming many known inhibitors .
  • In Silico Studies :
    Computational modeling has been employed to predict binding interactions between the compound and target enzymes. These studies suggest that the fluorine atom enhances the electrostatic interactions with enzyme substrates, contributing to its inhibitory efficacy .

Data Summary

PropertyValue
CAS Number898780-94-4
Molecular FormulaC17H16ClFO
Molecular Weight290.76 g/mol
IC50 (α-glucosidase)5.30 µM
IC50 (urease)31.40 µM

Q & A

Q. What are the recommended synthetic routes for 3'-chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, analogous methods involve reacting 3,5-dimethylphenylmagnesium bromide with 3-chloro-5-fluorobenzoyl chloride in anhydrous THF under nitrogen, followed by acid quenching and purification via column chromatography (hexane:EtOAc gradient). Yield optimization (75–85%) requires strict temperature control (0–5°C for Grignard formation, reflux for acylation) and exclusion of moisture . Key Data :
Reactant 1Reactant 2SolventTemp.YieldReference
3,5-dimethylphenyl-MgBr3-chloro-5-fluorobenzoyl chlorideTHF0°C → reflux82%

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3 ppm, singlet), and ketone carbonyl (absent due to conjugation). ¹³C NMR confirms the carbonyl carbon (δ 195–200 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 307.08 (calculated: 307.07) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms planarity of the aromatic rings (e.g., torsion angle < 5° between 3,5-dimethylphenyl and ketone groups) .

Q. What safety protocols are advised for handling this compound given limited toxicity data?

  • Methodological Answer : Despite insufficient toxicity data (acute/chronic effects unknown ), handle using:
  • PPE : Nitrile gloves, lab coat, and fume hood for airborne particles.
  • Waste Management : Segregate halogenated waste in labeled containers for incineration .
  • Emergency Measures : Immediate ethanol wash for skin contact; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do electronic effects of 3,5-dimethyl and halogen substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating 3,5-dimethyl groups activate the phenyl ring toward electrophilic substitution, while the chloro and fluoro substituents direct reactivity meta and para, respectively. For Suzuki-Miyaura coupling, use Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₂CO₃ in dioxane/water (3:1) at 80°C. The dimethyl groups increase steric hindrance, requiring longer reaction times (24–36 hr) for >90% conversion . Contradiction Note : Conflicting reports exist on fluorine’s role in oxidative addition—some studies suggest it accelerates Pd insertion, while others note steric retardation. Validate via Hammett plots or DFT calculations .

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. To resolve:
  • DSC Analysis : Compare melting endotherms (e.g., sharp peak at 128°C vs. broad at 120–125°C indicates impurities) .
  • Recrystallization : Use EtOH/H₂O (7:3) to isolate the thermodynamically stable polymorph .
  • 2D NMR (COSY, NOESY) : Confirm absence of rotamers or tautomers affecting spectral reproducibility .

Q. What strategies optimize the compound’s solubility for biological assays without derivatization?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO:PBS (1:4) for in vitro studies (solubility: 12 mg/mL at 25°C).
  • Micellar Encapsulation : Incorporate into Pluronic F-127 micelles (5% w/v) to enhance aqueous dispersion (dynamic light scattering confirms 20–50 nm particle size) .
  • pH Adjustment : Solubility increases at pH > 8 due to partial deprotonation of the ketone (pKa ~10.2) .

Q. How can computational modeling predict ecological persistence or bioaccumulation potential?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite™ to estimate log Kow (3.2) and biodegradability (BIOWIN 2.0 score: 0.17 = persistent) .
  • Molecular Dynamics : Simulate soil mobility using CHARMM force fields; low water solubility (<0.1 mg/L) suggests high adsorption to organic matter (Koc ~1500 L/kg) .

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